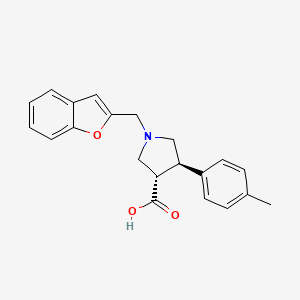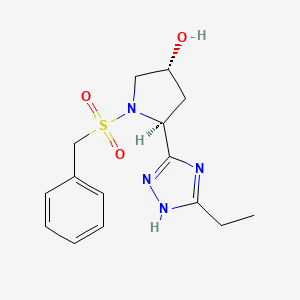![molecular formula C14H22N2O2S B7354874 N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide, also known as JNJ-1930942, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-type calcium channel blockers and has been shown to have promising effects on pain management and other neurological disorders. In
Mécanisme D'action
The mechanism of action of N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide involves the blocking of N-type calcium channels in the central nervous system. This results in the inhibition of the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By blocking these channels, the compound is able to reduce pain perception and provide analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a high affinity for N-type calcium channels in the central nervous system, which makes it an effective blocker of pain signals. Additionally, it has been shown to have a good safety profile with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide in lab experiments is its high specificity for N-type calcium channels. This allows for precise targeting of pain signals and reduces the risk of off-target effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide. One area of interest is its potential use in the treatment of other neurological disorders beyond pain management. Additionally, further research is needed to explore the optimal dosing and administration methods for this compound. Finally, there is a need for more studies to investigate the long-term safety and efficacy of this compound in clinical settings.
Conclusion:
This compound is a promising compound with potential therapeutic applications in pain management and other neurological disorders. Its high specificity for N-type calcium channels and good safety profile make it an attractive candidate for further research. However, more studies are needed to fully explore its potential and optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide involves the reaction of 1-phenylmethanesulfonyl chloride with (1R,2R)-2-(dimethylamino)cyclopentanol in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on pain management, particularly in the treatment of neuropathic pain. It has also been studied for its potential use in the treatment of other neurological disorders such as migraine, epilepsy, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-16(2)14-10-6-9-13(14)15-19(17,18)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,6,9-11H2,1-2H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRQCUTGKHYIM-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7354807.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![(Z)-3-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-2-fluorobut-2-enamide](/img/structure/B7354841.png)
![tert-butyl 3-[1-[(3S)-3-fluoropyrrolidine-1-carbonyl]cyclobutyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B7354849.png)
![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)
![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)

![(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
![methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)